molecular formula C4H9BO2 B8187561 (1-Methylcyclopropyl)boronic acid

(1-Methylcyclopropyl)boronic acid

Cat. No.: B8187561
M. Wt: 99.93 g/mol
InChI Key: WUUIQFBGFFTXTG-UHFFFAOYSA-N
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Description

“(1-Methylcyclopropyl)boronic acid” is a boronic acid derivative with the molecular formula C4H9BO2 . Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various fields such as chemical biology, medicinal chemistry, and material chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a boronic acid group attached to a methylcyclopropyl group . The boronic acid moiety is a key functional group in many chemical reactions .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known for their ability to form reversible covalent bonds with diols . This property has been exploited in various chemical reactions, including the Suzuki-Miyaura coupling .

Scientific Research Applications

  • Agricultural Applications : Boron complexes, such as those derived from (1-Methylcyclopropyl)boronic acid, have been developed to release 1-Methylcyclopropyl (1-MCP) in a controlled manner upon water contact. This is particularly beneficial in open crop fields for protecting crops from environmental stresses like drought and water logging (Sarker, Tomasula, & Liu, 2016).

  • Sensing and Biological Applications : Boronic acids are valuable in various sensing applications, biological labeling, protein manipulation, and therapeutics. Their use in detecting biologically active substances like carbohydrates, L-dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide aids in disease prevention, diagnosis, and treatment (Lacina, Skládal, & James, 2014); (Huang et al., 2012).

  • Pharmaceutical Applications : The compounds exhibit potential as potent enzyme inhibitors, boron neutron capture agents for cancer therapy, and antibody mimics. Their role in pharmaceuticals is increasingly gaining attention due to these properties (Yang, Gao, & Wang, 2003).

  • Drug Delivery Systems : Boronic acid-decorated (co)polymers are promising for applications ranging from glucose sensors to autonomous drug delivery systems, indicating their versatility in biomedical applications (Vancoillie & Hoogenboom, 2016).

  • Catalysis : Boronic acid catalysis (BAC) facilitates mild, selective activation of hydroxy groups in various organic reactions. This method promotes the production of useful products under mild conditions, reducing wasteful activation processes (Hall, 2019).

  • Neutron Capture Therapy : Boronated unnatural cyclic amino acids, including derivatives of 1-MCP, have shown high uptake in tumors and potential for use in boron neutron capture therapy, a promising cancer treatment approach (Kabalka, Wu, & Yao, 2008).

  • Synthetic Chemistry : Heterocyclic boronic acids play a crucial role in the synthesis of biphenyls and have potential biological applications, though their synthesis remains challenging due to their complex nature (Tyrrell & Brookes, 2003).

  • Biomedical Applications : Boronic acid polymers have promising applications in treating conditions like HIV, obesity, diabetes, and cancer, but their unique reactivity, solubility, and responsive nature have resulted in them being underutilized (Cambre & Sumerlin, 2011).

  • Material Science : Boronic acid structure and solution pH are crucial in binding affinity to diols, which guides their selection for biomaterials applications (Brooks, Deng, & Sumerlin, 2018).

  • Controlled Delivery for Crop Enhancement : Boron derivatives of 1-MCP offer better controlled delivery and selective application in agriculture, potentially protecting crops from drought conditions and increasing crop yields (Sarker, Fan, & Liu, 2015).

Mechanism of Action

The mechanism of action of boronic acids involves the formation of reversible covalent bonds with diols . This property allows boronic acids to interact with various biological targets, potentially leading to various biological effects .

Future Directions

Boronic acids, including “(1-Methylcyclopropyl)boronic acid”, are seeing increasing use in various fields. Their unique properties have inspired the exploration of novel chemistries using boron . Future research will likely continue to explore the potential of boronic acids in various applications, including sensing, drug delivery, and materials chemistry .

Properties

IUPAC Name

(1-methylcyclopropyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-4(2-3-4)5(6)7/h6-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUIQFBGFFTXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1(CC1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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